molecular formula C9H16O2 B1216221 Whiskey lactone CAS No. 39212-23-2

Whiskey lactone

カタログ番号 B1216221
CAS番号: 39212-23-2
分子量: 156.22 g/mol
InChIキー: WNVCMFHPRIBNCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

Whiskey lactone can be synthesized through various chemical and biotechnological methods. For instance, Boratyński et al. (2013) demonstrated the stereoselective enzymatic/microbial synthesis of whiskey lactone isomers using enzyme-mediated reactions and biotransformations with microorganisms to obtain optically pure cis- and trans-isomers (Boratyński, Smuga, & Wawrzeńczyk, 2013). Additionally, concise enantioselective syntheses leading to trans-whiskey lactones have been developed, utilizing propargyl alcohol as a starting material and employing highly diastereoselective electrophilic cyclization of γ-allenoic acids (Jiang, Fu, & Ma, 2010).

Molecular Structure Analysis

The molecular structure of whiskey lactone comprises a lactone ring, with variations in the cis- and trans-isomers influencing its sensory attributes. Techniques such as GC-mass spectrometry, (1)H NMR spectroscopy, and GC-olfactometry have been utilized to characterize these isomers and their derivatives, revealing the significant impact of molecular configuration on aroma and flavor (Schmarr, Eisenreich, & Engel, 2001).

Chemical Reactions and Properties

The chemical reactivity of whiskey lactone allows for the synthesis of various derivatives, including thio-, thiono-, and dithio-derivatives, which have been explored for their unique sensory properties. The incorporation of sulfur into the lactone ring, for instance, results in compounds with distinct odors, ranging from sweet coconut-like to pleasant mushroom-like flavors (Schmarr et al., 2001).

科学的研究の応用

Synthesis and Production

  • Whiskey lactone, a natural fragrance compound in oak wood, is commonly used as a sensory additive in food products. Recent research has developed an efficient and highly stereoselective process for synthesizing individual enantiomeric forms of whiskey lactones. This method, involving column chromatography, chemical reduction, and microbial oxidation, yields enantiomerically pure isomers of trans- and cis-whisky lactones (Hernik et al., 2023).

Historical Perspectives and Analytical Chemistry

  • The discovery and characterization of whiskey lactone have evolved significantly over the years. Originally reported in 1969, its identification and nomenclature have varied across studies. It has been identified in oak-wood agents in wines and is essential in flavoring. Its stereoisomers were synthesized and separated in 1986, providing sensory characteristics for each isomer (Meusinger, 2014).

Impact on Wine Aroma

  • The application of whiskey lactone in vine treatments, specifically on Monastrell grapes, impacts the concentration of glycosidically bound aroma precursors in the grapes and wines. This treatment enhances the wood/oak notes in wines while also improving the typicity of the Monastrell variety after malolactic fermentation (Pardo-García et al., 2014).

Interaction with Ethanol in Wine Perception

  • Studies have shown that the presence of ethanol alters the perception of whiskey lactone in wine. Ethanol impacts the volatility of whiskey lactone and its perceptual interactions with other wine odorants, influencing the overall bouquet of the wine (Berre et al., 2007).

Derivative Synthesis and Olfactory Properties

  • The synthesis of thio-, thiono-, and dithio-derivatives of whiskey lactone has been explored, revealing unique olfactory characteristics such as sweet coconut-like odors for certain derivatives. This study highlights the potential for creating diverse aromatic compounds based on the whiskey lactone structure (Schmarr et al., 2001).

Synthesis for Aggregation Pheromones

  • Whiskey lactone has been synthesized stereoselectively for use in the study of aggregation pheromones of certain species, demonstrating its application in entomology and chemical ecology (Yadav et al., 2011).

Precursors in Wood

  • Whiskey lactone precursors have been identified in the wood of Platycarya strobilacea. This finding contributes to understanding the biochemical pathways leading to whiskey lactone production in nature (Tanaka & Kouno, 1996).

特性

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Whiskey lactone

CAS RN

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
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Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
HG Schmarr, W Eisenreich… - Journal of agricultural and …, 2001 - ACS Publications
… Evaluation of the sensory properties of the sulfur-containing whiskey lactone derivatives was … In the case of sulfur-containing whiskey lactone derivatives, the stereochemistry of the …
Number of citations: 24 pubs.acs.org
D Simmons, J Chickos - The Journal of Chemical Thermodynamics, 2017 - Elsevier
… Identification of the two whiskey lactone isomers was accomplished by a comparison of … Using a Sigma-Aldrich whiskey lactone mixture that was also used in this study, Lahne found the …
Number of citations: 5 www.sciencedirect.com
JS Yadav, CV Rao, AR Prasad, AAK Al Ghamdi - Synthesis, 2011 - thieme-connect.com
… [9b] Although several syntheses of optically active trans-whiskey lactone 3 have been reported, most use either a stoichiometric amount of a chiral source as a starting material [¹0] or …
Number of citations: 5 www.thieme-connect.com
M Kawasaki, D Kato, T Okada, Y Morita, Y Tanaka… - Tetrahedron, 2020 - Elsevier
… Whiskey lactone 10 has a methyl group and a n-butyl group on its five-membered ring. We therefore have been interested in the odor properties of whiskey lactone … of whiskey lactone …
Number of citations: 1 www.sciencedirect.com
E Le Berre, B Atanasova, D Langlois, P Etiévant… - Food Quality and …, 2007 - Elsevier
… of Woody (whiskey lactone) and Fruity (isoamyl acetate) odorants commonly found, physico-chemically and perceptually, in wine. Physico-chemically, reduced whiskey lactone volatility …
Number of citations: 100 www.sciencedirect.com
SJ Pérez-Olivero, ML Pérez-Pont, JE Conde… - Journal of analytical …, 2014 - hindawi.com
… cis-Whiskey-lactone isomer is a stronger odorant than the trans-isomer reflected by its olfaction threshold and is an important contribution to wine aroma [10]. The rest of lactones can …
Number of citations: 43 www.hindawi.com
WN Setzer - Am. J. Essent. Oils Nat. Prod, 2016 - essencejournal.com
… whiskey lactone, and vanillin, were extracted in higher concentrations from American oak, while trans-whiskey lactone … of 5-methylfurfural, cis-whiskey lactone, guaiacol, and eugenol in …
Number of citations: 13 www.essencejournal.com
GD Dumitriu, RA Peinado, VV Cotea, NL de Lerma - Food Chemistry, 2020 - Elsevier
… -4-vinylphenol and cis-whiskey lactone were the compounds that contribute the most … whiskey lactone with the type of wood pieces and octanal, 5-methyl furfural and cis-whiskey lactone …
Number of citations: 17 www.sciencedirect.com
A Prida, JL Puech - Journal of agricultural and food chemistry, 2006 - ACS Publications
… The most important variables for species discrimination were whiskey lactone related … and French oaks according to their ellagitannin and whiskey lactone levels; nevertheless, it was …
Number of citations: 159 pubs.acs.org
KL Wilkinson, GM Elsey, RH Prager… - Journal of agricultural …, 2004 - ACS Publications
The rates of formation of both cis- and trans-oak lactone from the corresponding isomers of 3-methyl-4-hydroxyoctanoic acid have been measured in model wine at room temperature for …
Number of citations: 29 pubs.acs.org

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